molecular formula C20H17NO2 B12353078 2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester CAS No. 80560-56-1

2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester

Cat. No.: B12353078
CAS No.: 80560-56-1
M. Wt: 303.4 g/mol
InChI Key: PMKBAPDBJNEBOD-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with carboxylic acid and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester typically involves the esterification of 2-Pyridinecarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-Pyridinecarboxylic acid+EthanolCatalyst2-Pyridinecarboxylic acid, ethyl ester\text{2-Pyridinecarboxylic acid} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{2-Pyridinecarboxylic acid, ethyl ester} 2-Pyridinecarboxylic acid+EthanolCatalyst​2-Pyridinecarboxylic acid, ethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biochemical pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid: A simpler analog without the phenyl groups.

    4,6-Diphenyl-2-pyridinecarboxylic acid: Similar structure but without the ethyl ester group.

    Ethyl 2-pyridinecarboxylate: Lacks the phenyl substitutions.

Uniqueness

2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester is unique due to the presence of both phenyl groups and the ethyl ester, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specialized applications in various fields.

Properties

CAS No.

80560-56-1

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 4,6-diphenylpyridine-2-carboxylate

InChI

InChI=1S/C20H17NO2/c1-2-23-20(22)19-14-17(15-9-5-3-6-10-15)13-18(21-19)16-11-7-4-8-12-16/h3-14H,2H2,1H3

InChI Key

PMKBAPDBJNEBOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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